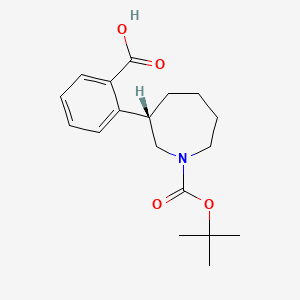

(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

CAS No.:

Cat. No.: VC13829210

Molecular Formula: C18H25NO4

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO4 |

|---|---|

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid |

| Standard InChI | InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-7-6-8-13(12-19)14-9-4-5-10-15(14)16(20)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,20,21)/t13-/m1/s1 |

| Standard InChI Key | UBSWYGGOOWYZET-CYBMUJFWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=CC=C2C(=O)O |

| SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula and a molecular weight of 319.4 g/mol. Its IUPAC name, 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid, reflects the stereochemistry at the azepane’s third carbon and the Boc-protected amine. Key structural features include:

-

A benzoic acid group at the ortho position of the benzene ring, enabling hydrogen bonding and salt formation.

-

A seven-membered azepane ring with a Boc group, which enhances solubility in organic solvents and stabilizes the amine during synthetic reactions.

-

Chirality at the azepane’s third carbon, necessitating enantioselective synthesis to achieve the (S)-configuration.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid involves multi-step processes to achieve regioselectivity and stereochemical control. A generalized approach, adapted from analogous protocols for piperidine derivatives , includes:

Step 1: Boc Protection of Azepane

The azepane amine is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate. This reaction typically occurs in tetrahydrofuran (THF) at 10–30°C for 1–6 hours :

The Boc group prevents unwanted side reactions during subsequent steps.

Step 2: Lithiation and Carboxylation

The Boc-protected azepane is treated with an alkyl lithium reagent (e.g., n-butyllithium) at to C to generate a lithium intermediate, which is quenched with carbon dioxide to introduce the benzoic acid group :

This step requires rigorous temperature control to minimize side reactions.

Step 3: Enantioselective Resolution

Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer, ensuring >99% enantiomeric excess (ee).

Table 2: Comparative Synthesis Conditions

| Parameter | Azepane Derivative | Piperidine Analog |

|---|---|---|

| Lithiation Temperature | to C | C |

| Boc Protection Base | Sodium carbonate | Diisopropylethylamine |

| Reaction Time | 6–24 hours | 1–6 hours |

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing protease inhibitors and neuromodulators. For example, its benzoic acid group can form amide bonds with amino groups in target molecules, while the Boc group allows selective deprotection under acidic conditions.

Material Science

In polymer chemistry, the azepane ring’s flexibility improves the thermal stability of polyamides. The Boc group can be cleaved to generate free amines for cross-linking reactions.

Comparison with Structural Analogs

Azepane vs. Piperidine Derivatives

Replacing the six-membered piperidine ring in analogs with a seven-membered azepane alters:

-

Conformational flexibility: Azepane’s larger ring reduces steric strain, enhancing binding to larger enzyme pockets.

-

Solubility: The azepane derivative exhibits higher lipid solubility, improving blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume